![molecular formula C12H16N2S B3154571 4-(Piperidin-1-yl)benzene-1-carbothioamide CAS No. 779310-82-6](/img/structure/B3154571.png)
4-(Piperidin-1-yl)benzene-1-carbothioamide
Overview
Description
“4-(Piperidin-1-yl)benzene-1-carbothioamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis of Anti-inflammatory and Antibacterial Agents : A study by Elgazwy, Nassar, and Zaki (2012) describes the synthesis of compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide, showing significant anti-inflammatory and antibacterial properties (Elgazwy, Nassar, & Zaki, 2012).
Chemotherapeutic Applications and Molecular Docking Analysis : Al-Mutairi et al. (2021) studied the crystal structures of chemotherapeutic agents, including 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, providing insights into intermolecular interactions and their implications in cancer treatment (Al-Mutairi et al., 2021).
Antimicrobial and Anti-Proliferative Activities : Research by Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, and El-Emam (2019) involves the synthesis of 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, demonstrating broad spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Conformational Analysis of H3-receptor Antagonists : A study by Plazzi, Bordi, Mor, Cozzini, and Domiano (1997) analyzed the conformations of thioperamide, a potent H3-receptor antagonist, which contains a piperidine-1-carbothioamide fragment. This research aids in the design of new H3-receptor antagonists (Plazzi et al., 1997).
Antibacterial Study of N-Substituted Derivatives : Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to talented antibacterial activity (Khalid et al., 2016).
Future Directions
Piperidine derivatives are being utilized in different therapeutic applications, indicating their importance in the field of drug discovery . This suggests that “4-(Piperidin-1-yl)benzene-1-carbothioamide” and similar compounds may have potential for future research and development in pharmaceutical applications.
properties
IUPAC Name |
4-piperidin-1-ylbenzenecarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOANRLDQGLMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)benzene-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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